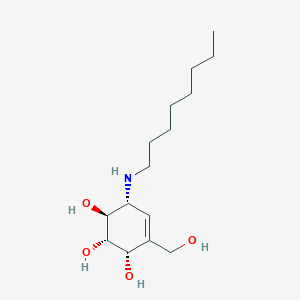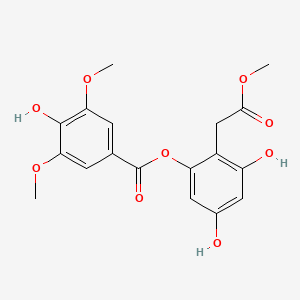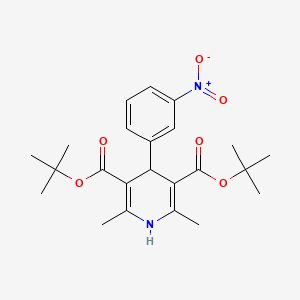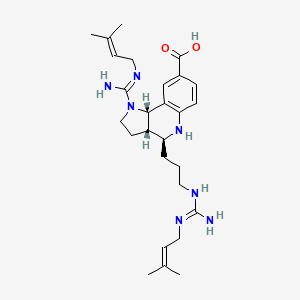![molecular formula C19H22N4O2S2 B1250779 N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide](/img/structure/B1250779.png)
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide is a member of methoxybenzenes and a substituted aniline.
Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Properties
Research has shown that compounds derived from thiazole, similar to N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide, possess significant anticancer and antibacterial properties. For example, a study by Al-adilee and Hessoon (2019) focused on the synthesis of thiazolyl azo dye ligand and its complexes, demonstrating their potential against certain bacteria and fungi, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).
Anthelmintic Properties
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide derivatives have been studied for their potential as anthelmintic agents. Silva et al. (2022) synthesized a simplified compound based on the structure of albendazole, demonstrating effectiveness against the nematode Toxocara canis, a roundworm that can infect humans (Silva et al., 2022).
CNS Penetrability and Receptor Antagonism
Compounds structurally related to N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide have been studied for their ability to penetrate the central nervous system (CNS) and function as receptor antagonists. Rosen et al. (1990) synthesized a highly potent serotonin-3 receptor antagonist that effectively crosses the blood-brain barrier, indicating potential applications in CNS-related therapies (Rosen et al., 1990).
Lipoxygenase Inhibition
Another study highlighted the potential of thiazole derivatives as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. Bird et al. (1991) identified (methoxyalkyl)thiazoles as a new series of orally active, selective 5-lipoxygenase inhibitors, which do not inhibit the synthesis of cyclooxygenase products (Bird et al., 1991).
Photophysical Properties
The photophysical properties of thiazole derivatives have also been researched. Li et al. (2009) synthesized a fluorophore based on thiazole, exploring its dual-emissive fluorescent properties and charge-transfer absorption behaviors, which could have implications in various scientific applications (Li et al., 2009).
Antimicrobial and Anticancer Activities
Al-Mutabagani et al. (2021) synthesized thiazolyl-ethylidene hydrazino-thiazole derivatives, investigating their potential antimicrobial and anticancer properties. These compounds showed effectiveness against various bacteria and cancer cell lines (Al-Mutabagani et al., 2021).
Propiedades
Nombre del producto |
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide |
|---|---|
Fórmula molecular |
C19H22N4O2S2 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C19H22N4O2S2/c1-4-5-10-16(24)23-19-20-12(2)17(27-19)14-11-26-18(22-14)21-13-8-6-7-9-15(13)25-3/h6-9,11H,4-5,10H2,1-3H3,(H,21,22)(H,20,23,24) |
Clave InChI |
QMGOKDBVXKRKLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=CC=C3OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



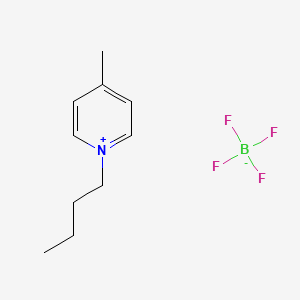
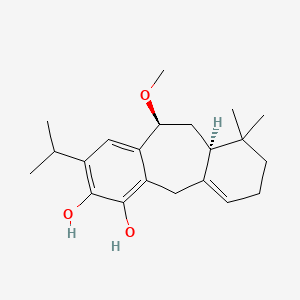
![(4S,6S,8E,10S,12S,14E,16E,18E,20E,30S,32S,34E,36S,38S,40E,42E,44E,46E)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione](/img/structure/B1250700.png)
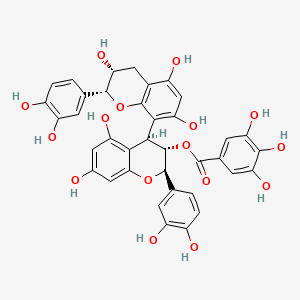
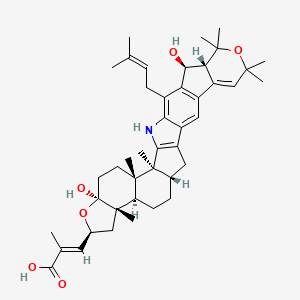


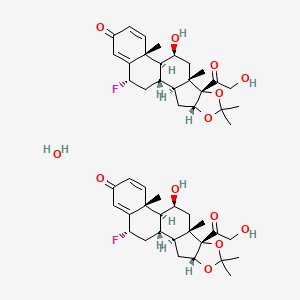
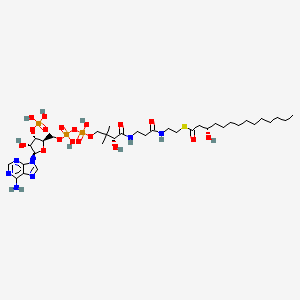
![uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1250712.png)
